[3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl](2-chlorophenyl)methanone
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Overview
Description
6-BROMO-3-[1-(2-CHLOROBENZOYL)-5-(2-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound that features a quinoline core structure with various substituents, including bromine, chlorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-3-[1-(2-CHLOROBENZOYL)-5-(2-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. The starting materials often include substituted anilines, benzoyl chlorides, and pyrazoles. Key steps in the synthesis may involve:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with diketones or β-keto esters.
Quinoline synthesis: The quinoline core can be synthesized via the Skraup synthesis or Friedländer synthesis, involving the condensation of aniline derivatives with carbonyl compounds.
Substitution reactions: Introduction of bromine and chlorine substituents can be carried out through electrophilic aromatic substitution reactions using bromine and chlorine sources.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-BROMO-3-[1-(2-CHLOROBENZOYL)-5-(2-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substituents (bromine, chlorine) can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation products: Hydroxyl derivatives.
Reduction products: Alcohol derivatives.
Substitution products: Compounds with different substituents replacing bromine or chlorine.
Scientific Research Applications
6-BROMO-3-[1-(2-CHLOROBENZOYL)-5-(2-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE has several applications in scientific research:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 6-BROMO-3-[1-(2-CHLOROBENZOYL)-5-(2-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-BROMO-2-(2-(2-CHLOROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE
- 4-BROMO-2-(2-(4-CHLOROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-PROPOXYBENZOATE
Uniqueness
6-BROMO-3-[1-(2-CHLOROBENZOYL)-5-(2-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE is unique due to its specific combination of substituents and the presence of both quinoline and pyrazole rings. This structural complexity may confer unique biological activities and physicochemical properties compared to other similar compounds.
Properties
Molecular Formula |
C32H23BrClN3O3 |
---|---|
Molecular Weight |
612.9 g/mol |
IUPAC Name |
6-bromo-3-[2-(2-chlorobenzoyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C32H23BrClN3O3/c1-40-28-14-8-6-12-22(28)27-18-26(36-37(27)32(39)21-11-5-7-13-24(21)34)30-29(19-9-3-2-4-10-19)23-17-20(33)15-16-25(23)35-31(30)38/h2-17,27H,18H2,1H3,(H,35,38) |
InChI Key |
CKTGPQPGXVZXAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CC=C3Cl)C4=C(C5=C(C=CC(=C5)Br)NC4=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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